molecular formula C23H26N4O3 B2707790 2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide CAS No. 852368-25-3

2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide

Cat. No.: B2707790
CAS No.: 852368-25-3
M. Wt: 406.486
InChI Key: NKTQWWQIQMVQHT-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its indole core, which is a common structural motif in many biologically active molecules, and a piperazine moiety, which is often associated with psychoactive and therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the indole derivative reacts with a piperazine derivative in the presence of a suitable base.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the indole-piperazine intermediate and an acylating agent, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders, given its structural similarity to known psychoactive compounds.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide involves its interaction with specific molecular targets in the body. The compound is believed to act on:

    G-Protein-Coupled Receptors (GPCRs): Particularly alpha1-adrenergic receptors, which play a role in the contraction of smooth muscles and regulation of blood pressure.

    Neurotransmitter Systems: May influence the activity of neurotransmitters such as serotonin and dopamine, contributing to its potential psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also contains a piperazine moiety.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.

Uniqueness

2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide is unique due to its specific combination of an indole core and a methoxyphenyl-piperazine moiety, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-30-18-8-6-17(7-9-18)27-14-12-26(13-15-27)11-10-24-23(29)22(28)20-16-25-21-5-3-2-4-19(20)21/h2-9,16,25H,10-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTQWWQIQMVQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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